(E)-2-methyl-3-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like its CAS number. It may also include information on its appearance or state under standard conditions.
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve multiple steps, each with different starting materials, reagents, and conditions.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, product, or catalyst.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, stability, reactivity, etc.Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthetic Approaches : Research has developed novel synthetic routes for compounds related to tetrahydroquinazolinones and their derivatives, highlighting efficient methods for their formation. For instance, studies on functionally substituted enamines have led to new one-step methods for the formation of tetrahydroquinolinone and nicotinonitrile derivatives, demonstrating the versatility of these compounds in chemical synthesis (Moustafa et al., 2011).
Pharmacological Potential
- Anticancer Activity : Some new 2-chloro-3-hetarylquinolines, which share structural motifs with the specified compound, have been synthesized and evaluated for their antibacterial and anticancer properties. These compounds exhibited potent activities against various tumor cell lines, suggesting the potential utility of structurally related acrylamides in anticancer therapy (Bondock & Gieman, 2015).
Biochemical Applications
- Tyrosine Kinase Inhibition : Analogues of 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidines, which are structurally related to the compound , have been identified as potent and soluble inhibitors of the epidermal growth factor receptor (EGFR). These findings indicate the application of such compounds in targeting tyrosine kinase activity in cancer cells (Smaill et al., 2001).
Material Science
- Photopolymerization Initiators : Research into naphthalimide dyes, which are structurally complex and related to acrylamides, has led to the development of polymerizable one-component visible light initiators. These compounds exhibit excellent photopolymerization initiating performance, highlighting their potential application in material sciences (Yang et al., 2018).
Antitumor Agents
- Inhibition of Prostate Cancer : Quinolinyl acrylate derivatives have demonstrated significant inhibitory effects on the viability, adhesion, migration, invasion, and neoangiogenesis of human prostate cancer cells. This research suggests that such compounds could be effective multi-target antitumor agents (Rodrigues et al., 2012).
Safety And Hazards
This involves understanding the risks associated with handling and using the compound. This could include toxicity information, handling precautions, disposal methods, etc.
Future Directions
Future directions could involve potential applications of the compound, areas for further research, etc.
properties
IUPAC Name |
(E)-2-methyl-3-phenyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-17(15-18-7-3-2-4-8-18)23(28)26-19-11-13-27(14-12-19)22-20-9-5-6-10-21(20)24-16-25-22/h2-4,7-8,15-16,19H,5-6,9-14H2,1H3,(H,26,28)/b17-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGPUQALZXEYPO-BMRADRMJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-methyl-3-phenyl-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acrylamide |
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